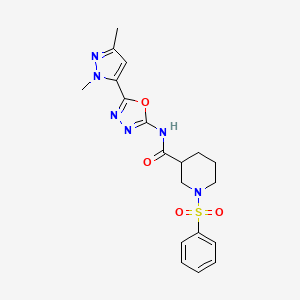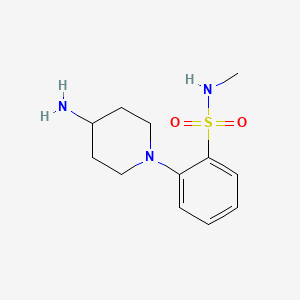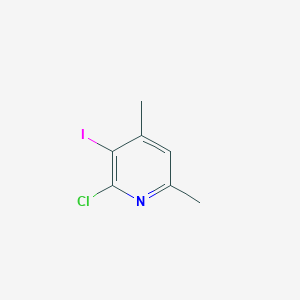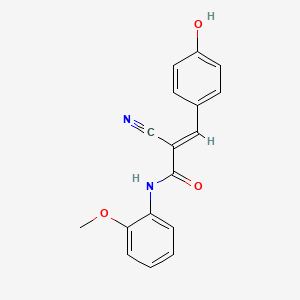
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(phenylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H22N6O4S and its molecular weight is 430.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Subheading: Synthesis and Enzyme Inhibition Properties
A study by Khalid et al. (2016) delves into the synthesis of a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides. These compounds were evaluated for their inhibition properties against butyrylcholinesterase (BChE) enzyme, showing potential for therapeutic applications. Molecular docking studies provided insights into the binding affinity and ligand orientation in human BChE protein, identifying key amino acid residues involved in ligands’ stabilization (Khalid et al., 2016).
Subheading: Antimicrobial Properties of Oxadiazole Derivatives
Another study by Khalid et al. (2016) focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide. The synthesized compounds were tested against Gram-negative and Gram-positive bacteria, demonstrating moderate to significant antimicrobial activity (Khalid et al., 2016).
Subheading: Anticancer Properties and Molecular Interaction Studies
Kumar et al. (2016) explored the synthesis and evaluation of anticancer properties of novel carboxamides, sulfonamides, ureas, and thioureas derived from oxadiazol. These compounds were tested against the HeLa cell line, with some derivatives showing promising anticancer activity (Kumar et al., 2016).
In a different approach, Shim et al. (2002) studied the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor. This research provides valuable insights into the conformational analyses, pharmacophore models, and 3D-QSAR models, enhancing the understanding of ligand-receptor interactions (Shim et al., 2002).
Subheading: Novel Applications in Heterocyclic Synthesis
Fadda et al. (2012) presented research on the utility of enaminonitriles in heterocyclic synthesis, including the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. This research contributes to the development of novel compounds with potential applications in various fields (Fadda et al., 2012).
Subheading: Synthesis and Antimicrobial Evaluation of Novel Derivatives
Othman (2013) explored the synthesis and antimicrobial evaluation of new pyridine-thiones, nicotinamides, and other derivatives, incorporating antipyrine moiety. The study highlights the antimicrobial potential of these novel compounds (Othman, 2013).
Subheading: Metal Complexes of Heterocyclic Sulfonamide
Büyükkıdan et al. (2013) synthesized novel metal complexes of a heterocyclic sulfonamide with strong carbonic anhydrase inhibitory properties. This study provides insights into the potential of these complexes in medicinal chemistry (Büyükkıdan et al., 2013).
Subheading: Development of New Drug Candidates for Alzheimer’s Disease
Rehman et al. (2018) focused on synthesizing new N-substituted derivatives targeting Alzheimer’s disease treatment. This research contributes significantly to the search for new therapeutic agents for this neurodegenerative condition (Rehman et al., 2018).
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-13-11-16(24(2)23-13)18-21-22-19(29-18)20-17(26)14-7-6-10-25(12-14)30(27,28)15-8-4-3-5-9-15/h3-5,8-9,11,14H,6-7,10,12H2,1-2H3,(H,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTQWMQUCRPTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=NN=C(O2)NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2867642.png)
![(Z)-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}butan-2-ylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2867643.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-4-methoxybenzenecarboxamide](/img/structure/B2867645.png)

![Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate](/img/structure/B2867647.png)
![3-[(5-Bromopyrazin-2-yl)methylamino]cyclopentane-1-carbonitrile](/img/structure/B2867648.png)
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2867649.png)
![2-[(3-Methylbutyl)sulfonyl]benzoic acid](/img/structure/B2867650.png)
![methyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2867651.png)


![3-(4-chlorophenyl)-N-(3-methoxyphenethyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2867663.png)

